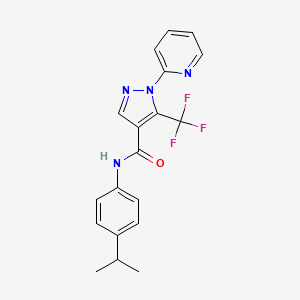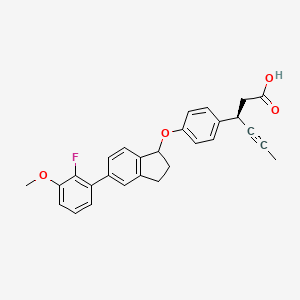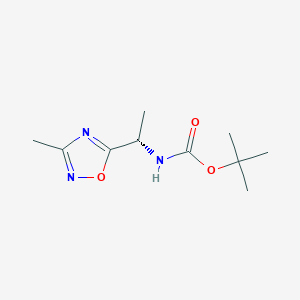
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is a complex organic compound that belongs to the class of cationic lipids. These compounds are known for their ability to form lipid nanoparticles, which are used in various biomedical applications, including drug delivery systems. The presence of pyrrolidine and carbamoyl groups in its structure enhances its reactivity and potential for forming stable complexes with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate involves multiple steps:
Formation of Heptadecanedioic Acid Derivative: The initial step involves the preparation of heptadecanedioic acid, which is then esterified with 2-hexyldecanol under acidic conditions to form the corresponding ester.
Introduction of Nonyl Group: The ester is then reacted with nonyl bromide in the presence of a base to introduce the nonyl group.
Formation of Carbamoyl Group: The resulting compound is then reacted with 3-(pyrrolidin-1-yl)propylamine to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and amidation reactions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various ester and amide derivatives.
科学的研究の応用
Chemistry
In chemistry, Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable complexes with metal ions, which can be used in catalysis and material science.
Biology
In biological research, this compound is used to form lipid nanoparticles for the delivery of nucleic acids, such as mRNA and siRNA. These nanoparticles protect the nucleic acids from degradation and facilitate their uptake by cells.
Medicine
In medicine, lipid nanoparticles containing this compound are used in gene therapy and vaccine delivery. The compound’s ability to form stable complexes with nucleic acids makes it an ideal candidate for delivering genetic material to target cells.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products
作用機序
The mechanism of action of Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids and protect them from enzymatic degradation. The pyrrolidine and carbamoyl groups enhance the compound’s ability to interact with cellular membranes, facilitating the uptake of the nanoparticles by cells. Once inside the cells, the nucleic acids are released, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
- Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
- Bis(2-hexyldecyl) 9-(nonyl(3-(dimethylamino)propyl)carbamoyl)heptadecanedioate
Uniqueness
Bis(2-hexyldecyl) 9-(nonyl(3-(pyrrolidin-1-yl)propyl)carbamoyl)heptadecanedioate is unique due to the presence of the pyrrolidine group, which enhances its reactivity and ability to form stable complexes. This makes it more effective in forming lipid nanoparticles for drug delivery compared to similar compounds that lack the pyrrolidine group.
特性
分子式 |
C66H128N2O5 |
|---|---|
分子量 |
1029.7 g/mol |
IUPAC名 |
bis(2-hexyldecyl) 9-[nonyl(3-pyrrolidin-1-ylpropyl)carbamoyl]heptadecanedioate |
InChI |
InChI=1S/C66H128N2O5/c1-6-11-16-21-24-33-42-57-68(58-45-56-67-54-43-44-55-67)66(71)63(50-38-29-25-31-40-52-64(69)72-59-61(46-34-19-14-9-4)48-36-27-22-17-12-7-2)51-39-30-26-32-41-53-65(70)73-60-62(47-35-20-15-10-5)49-37-28-23-18-13-8-3/h61-63H,6-60H2,1-5H3 |
InChIキー |
IVWUIIUCEXNMAM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(CCCN1CCCC1)C(=O)C(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)

![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)






